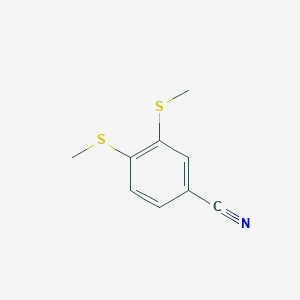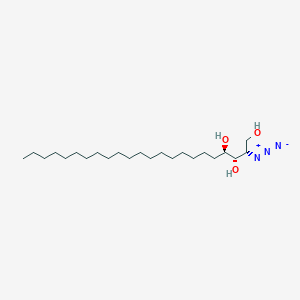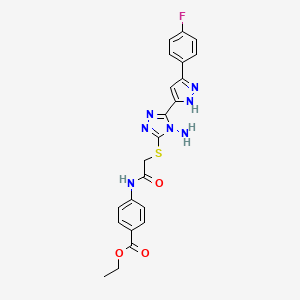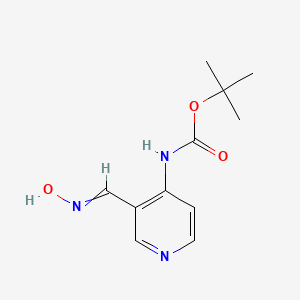
3-(Butylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of ketones This compound features a butylsulfanyl group, a fluorophenyl group, and a phenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of a thiol with a suitable halide, followed by a Friedel-Crafts acylation reaction to introduce the ketone functionality. The reaction conditions typically involve the use of a strong acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Butylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential precursor for the development of pharmaceutical agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Butylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one depends on its specific application. In a biological context, it may interact with enzymes or receptors through its functional groups, leading to modulation of biochemical pathways. The butylsulfanyl group can participate in redox reactions, while the fluorophenyl and phenyl groups can engage in hydrophobic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one
- 3-(Ethylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one
- 3-(Propylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one
Uniqueness
The uniqueness of 3-(Butylsulfanyl)-3-(2-fluorophenyl)-1-phenylpropan-1-one lies in its specific combination of functional groups, which can impart distinct chemical and physical properties. The butylsulfanyl group provides a longer alkyl chain compared to its methyl, ethyl, and propyl analogs, potentially affecting its solubility, reactivity, and interactions with other molecules.
Propiedades
Número CAS |
919795-01-0 |
|---|---|
Fórmula molecular |
C19H21FOS |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-butylsulfanyl-3-(2-fluorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C19H21FOS/c1-2-3-13-22-19(16-11-7-8-12-17(16)20)14-18(21)15-9-5-4-6-10-15/h4-12,19H,2-3,13-14H2,1H3 |
Clave InChI |
UFEXTCMZZMBGCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate](/img/structure/B12626035.png)
![2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)



![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)



![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)
![2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione](/img/structure/B12626111.png)

